![molecular formula C13H22O3 B2804175 2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid CAS No. 2228811-43-4](/img/structure/B2804175.png)
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid” is a chemical compound with the CAS Number: 2303636-39-5 . It has a molecular weight of 269.34 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-7-9(8-11(16)17)14(10)5-4-6-14/h9-10H,4-8H2,1-3H3, (H,15,18) (H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Reactions
The exploration of spiro compounds in synthetic chemistry has led to the development of various methodologies for constructing spirocyclic frameworks. For instance, the synthesis of spiro[indole-3,4′-piperidin]-2-ones demonstrates the utility of spiro compounds in constructing complex molecular architectures, potentially relevant for pharmaceutical development (Freund & Mederski, 2000). Additionally, the study on the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane highlights the reactivity of spirocyclic compounds under various conditions, contributing to the understanding of their chemical behavior (Adam & Crämer, 1987).
Medicinal Chemistry Applications
Spiro compounds have been investigated for their potential in medicinal chemistry. Research on spiro[4.5] and spiro[4.6] carboxylic acids, cyclic analogues of valproic acid, for example, has assessed their anticonvulsant activity, demonstrating the significance of spiro structures in drug design and pharmacological studies (Scott et al., 1985).
Catalysis and Organic Transformations
The development of new catalysts and reaction methodologies often involves the use of spiro compounds. A study on the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals showcases the utility of spiro-based structures in facilitating complex organic transformations, hinting at the broader applicability of spiro compounds in synthetic and combinatorial chemistry (Groth & Meldal, 2001).
Material Science and Polymer Chemistry
In material science and polymer chemistry, spiro compounds contribute to the development of novel materials with unique properties. For example, research on optically active oligo- and polyamides from optically active spiro[3.3]heptane-2,6-dicarboxylic acid indicates the potential of spiro structures in creating materials with specific optical activities, which could be valuable in advanced optical devices and materials science applications (Tang et al., 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal considerations .
Propiedades
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-12(2,3)16-10-7-9(8-11(14)15)13(10)5-4-6-13/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASFZMMVSAMIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(tert-Butoxy)spiro[3.3]heptan-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B2804093.png)
![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2804094.png)
![N-Cyclohexyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2804099.png)
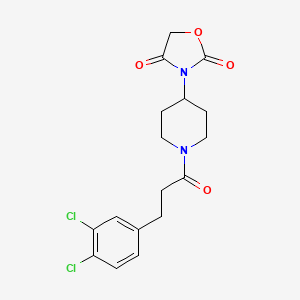
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B2804101.png)
![N1-cycloheptyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2804102.png)
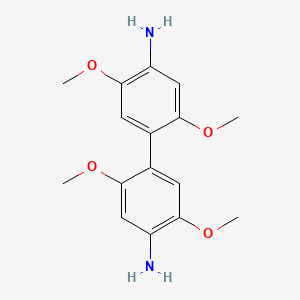
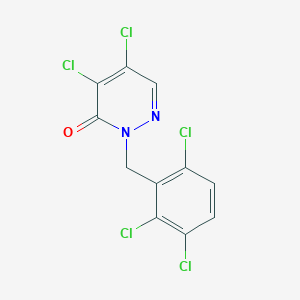
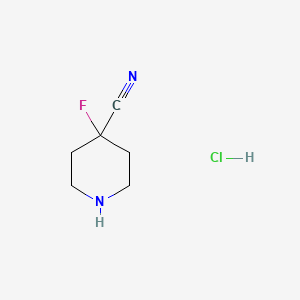
![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B2804109.png)
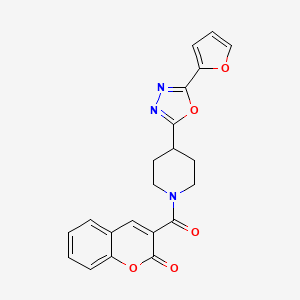
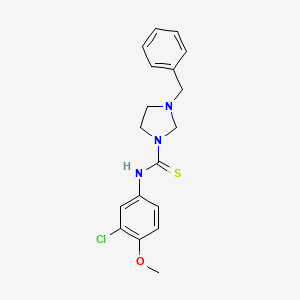
![2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2804114.png)
